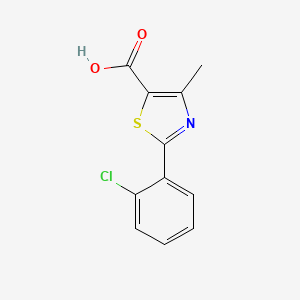

2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

描述

2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a 2-chlorophenyl substituent at position 2 and a methyl group at position 4 of the thiazole ring. Thiazole derivatives are renowned for their pharmacological versatility, including roles as enzyme inhibitors, anti-inflammatory agents, and antidiabetic compounds . This article compares its structural and functional attributes with similar compounds, emphasizing substituent-driven variations in bioactivity and therapeutic utility.

属性

IUPAC Name |

2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBHXZVHSAASRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-24-1 | |

| Record name | 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorobenzaldehyde with thiosemicarbazide followed by cyclization can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

科学研究应用

Antimicrobial Activity

One of the most notable applications of 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is its antimicrobial properties. Several studies have evaluated its effectiveness against various strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound alongside its derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that modifications in the molecular structure can enhance bioactivity.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 |

| Enterococcus faecalis | 1.95 - 15.62 | 3.91 - 62.5 |

| Escherichia coli | 125 | >1000 |

| Candida parapsilosis | >1000 | >1000 |

This table summarizes the antimicrobial activity against selected microorganisms, highlighting its potential as a therapeutic agent.

Xanthine Oxidase Inhibition

Research has also indicated that derivatives of this compound possess xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout and hyperuricemia. A study demonstrated that specific derivatives acted as effective xanthine oxidase inhibitors and free radical scavengers, suggesting their utility in treating oxidative stress-related diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various heterocycles and carboxylic acid derivatives. Its unique thiazole structure allows for diverse functionalization, enabling the development of novel compounds with potential pharmacological activities .

作用机制

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological profile of thiazole-carboxylic acid derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Carboxylic Acid Derivatives

Key Findings:

Substituent Position and Bioactivity: Febuxostat (3-cyano, 4-isobutoxyphenyl) exhibits potent xanthine oxidase (XO) inhibition due to electron-withdrawing cyano and bulky isobutoxy groups, which enhance binding to the XO active site . BAC (4-chlorobenzylamino) demonstrates antidiabetic activity by modulating oxidative enzymes and inflammatory cytokines, highlighting the role of substituted benzylamino groups in metabolic regulation .

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in febuxostat increases electrophilicity, improving XO affinity, while the chlorophenyl group in BAC may enhance lipid solubility and membrane permeability .

Substituting chlorine with fluorine () introduces greater electronegativity, which could affect receptor interactions but requires further study .

Structural Flexibility :

- Derivatives with a methylene amine spacer (e.g., ) instead of direct phenyl-thiazole linkage show retained XO inhibition, suggesting flexibility in linker design for optimizing activity .

Contradictions and Limitations:

生物活性

2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 253315-24-1) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of thiazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 253.70 g/mol. Its structure features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which may contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cells, with cell viability dropping below 6.79% in specific assays . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line Tested | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MMH-2 | Various Cancer | <6.79 | - |

| TC-1 | LX-2 (Normal) | 17.52 | - |

| TC-2 | A549 (Lung) | - | 3.02 |

2. Modulation of AMPA Receptors

Thiazole derivatives have also been investigated for their role as modulators of AMPA receptors, specifically the GluA2 subtype. The compound demonstrated potential as a negative allosteric modulator, affecting receptor kinetics and signaling pathways involved in neurotransmission .

Table 2: AMPA Receptor Modulation by Thiazole Compounds

| Compound | Receptor Subtype | IC50 (µM) | Effect |

|---|---|---|---|

| TC-1 | GluA2 | 3.35 | Inhibitory |

| TC-2 | GluA1/2 | 3.04 | Inhibitory |

Case Study 1: Cytotoxic Effects in Cancer Research

In a study assessing the anticancer properties of thiazole derivatives, researchers synthesized several compounds and evaluated their effects on multiple cancer cell lines. The findings indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range, suggesting that these compounds could be developed into effective chemotherapeutic agents .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological properties of thiazole derivatives, where it was found that they could modulate AMPA receptor activity. This modulation is crucial for understanding potential therapeutic applications in neurodegenerative diseases and conditions associated with excitotoxicity .

常见问题

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves cyclization of precursors like thioamides or α-haloketones. A common method includes refluxing a mixture of 2-chlorobenzaldehyde derivatives, methyl thiourea, and a carboxylic acid precursor in acetic acid with sodium acetate as a catalyst. Reaction yields can be enhanced by optimizing temperature (80–100°C), reaction time (3–5 hours), and stoichiometric ratios of reactants. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, the 2-chlorophenyl proton signals appear as doublets in the 7.2–7.8 ppm range .

- IR Spectroscopy : Key peaks include C=O (1680–1720 cm) and C-Cl (550–750 cm) stretches.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 282.03).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous thiazole derivatives .

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

- Recrystallization : Use ethanol/water (1:3) for high-purity crystals.

- Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane, 30–50% v/v).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for analytical validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Substituent Variation : Synthesize analogs with modifications at the 2-chlorophenyl (e.g., 4-fluoro, 2-methyl) or 4-methyl thiazole positions.

- Biological Assays : Test analogs in in vitro models (e.g., cancer cell lines) to correlate substituent effects with activity. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety may alter cytotoxicity .

- Data Analysis : Use multivariate regression to quantify substituent contributions to activity.

Q. What methodologies are employed to assess the compound's stability under various pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH Stability : Prepare buffered solutions (pH 1–10) and analyze decomposition products by LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

- Molecular Docking : Utilize X-ray crystallographic data (e.g., PDB IDs) to model binding to enzymes like cyclooxygenase-2 (COX-2).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) .

- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability.

Q. How can contradictory data in the literature regarding the compound's biological activity be resolved?

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability across cell lines).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Orthogonal Assays : Validate findings using complementary methods (e.g., apoptosis assays vs. mitochondrial membrane potential tests) .

Q. What in vitro models are appropriate for preliminary evaluation of its therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。